4-Bromo-2-phenylbutanoic acid

Catalog No.
S1938776
CAS No.
6836-99-3
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-phenylbutanoic acid

CAS Number

6836-99-3

Product Name

4-Bromo-2-phenylbutanoic acid

IUPAC Name

4-bromo-2-phenylbutanoic acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

XUHOQWJGOZLWST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCBr)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C(=O)O

Use in Organic Chemistry

4-Bromo-2-phenylbutanoic acid is a chemical compound used in organic chemistry . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .

Use in Oxidation Studies

In a study published in the Journal of Solution Chemistry, 4-Bromo-2-phenylbutanoic acid was used in oxidation studies . The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide were studied in aqueous acetic acid medium at 30 °C . The total reaction was second-order, first-order each in oxidant and substrate . The oxidation rate increased linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

Use in Synthesis of Biaryl Intermediates

4-Bromo-2-fluorobenzoic acid, a similar compound to 4-Bromo-2-phenylbutanoic acid, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Use in Pharmaceutical Chemistry

4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

Use in Chemical Synthesis

4-Bromo-2-phenylbutanoic acid is a chemical compound used in various chemical syntheses . It has a molecular weight of 243.1 and a CAS Number of 16503-46-1 .

Use in Enolization Studies

4-Oxobutanoic acids, which are similar to 4-Bromo-2-phenylbutanoic acid, have been used in enolization studies . In strong acid medium, these compounds undergo enolization and the enol form is reported to be the reactive species in its reactions with many oxidants .

4-Bromo-2-phenylbutanoic acid is an organic compound characterized by the molecular formula C10H11BrO2C_{10}H_{11}BrO_2. This compound features a bromine atom at the fourth carbon position of a butanoic acid backbone, with a phenyl group attached to the second carbon. The presence of the bromine atom significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies. The compound is typically solid at room temperature and has a melting point that varies based on purity and specific conditions of synthesis and storage .

There is no documented information on a specific mechanism of action for 4-bromo-2-phenylbutanoic acid. Without biological applications currently documented, a mechanism related to biological systems is not applicable at this time.

  • Wearing gloves and safety glasses when handling
  • Working in a fume hood
  • Properly disposing of waste

Due to the presence of bromine, it is advisable to avoid contact with skin and eyes as it can cause irritation [].

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, alkoxides, and amines. This reaction typically follows an SN2SN2 mechanism due to the steric accessibility of the bromine atom .
  • Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carboxylic acid functional group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride .

The synthesis of 4-Bromo-2-phenylbutanoic acid can be achieved through several methods:

  • Bromination of 2-Phenylbutanoic Acid: This method involves the direct bromination of 2-phenylbutanoic acid using bromine as the brominating agent. Catalysts such as iron or aluminum bromide may be employed to facilitate the reaction under controlled conditions .
  • Use of N-Bromosuccinimide: Another effective approach utilizes N-bromosuccinimide as a brominating agent in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. This method provides better control over selectivity and yield .

4-Bromo-2-phenylbutanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: It is used in studies related to organic synthesis, particularly in exploring nucleophilic substitution reactions and their mechanisms.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities .

Studies on interaction mechanisms involving 4-Bromo-2-phenylbutanoic acid suggest that it may interact with biological macromolecules, affecting their activity. For instance, its ability to participate in nucleophilic substitution could lead to modifications in enzyme active sites or receptor binding domains. Further research is needed to elucidate these interactions fully and their implications for drug design and development .

4-Bromo-2-phenylbutanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-4-phenylbutanoic acidChlorine atom instead of bromineDifferent reactivity due to chlorine's properties
4-Phenylbutanoic acidNo halogen substituentLacks reactivity associated with halogens
2-Bromo-4-methylbutanoic acidMethyl group instead of phenylAlters sterics and electronic properties

These comparisons highlight how variations in halogen atoms or substituents can significantly affect the chemical behavior and potential applications of similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

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